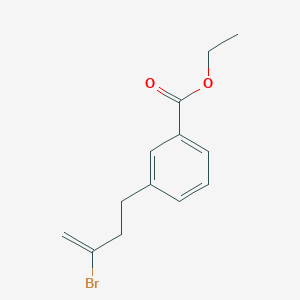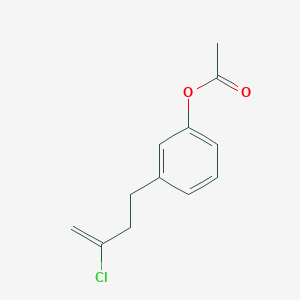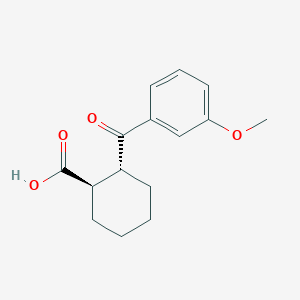
2-(3-Methylvaleryl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Methylvaleryl)oxazole” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known by its IUPAC name, 3-methyl-1-(1,3-oxazol-2-yl)-1-pentanone .
Synthesis Analysis
The synthesis of oxazole compounds, including “2-(3-Methylvaleryl)oxazole”, often involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of oxazole-containing molecules utilizing the Van Leusen oxazole synthesis has been advanced significantly since 1972 .
Molecular Structure Analysis
Oxazole is a five-membered heterocyclic ring system containing one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .
Chemical Reactions Analysis
Oxazole compounds, including “2-(3-Methylvaleryl)oxazole”, undergo various chemical reactions. These reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .
Applications De Recherche Scientifique
Coordination Chemistry and Catalytic Applications
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, closely related to oxazoles, have been widely used in asymmetric organic syntheses, particularly in transition metal catalysis. They exhibit versatility in design, easy synthesis from available precursors, and modulation of chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).
Gold Catalysis for Synthesis of Oxazoles
Gold catalysis has enabled the synthesis of 2,5-disubstituted oxazoles under mild conditions, indicating the potential of oxazole compounds in homogeneous catalysis and organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).
Development of Oxazole Synthesis Methods
Research has focused on efficient methods for synthesizing oxazole structures, with implications for further advances in gold catalysis and method development in organic chemistry (Luo, Ji, Li, & Zhang, 2012).
Potential Therapeutic Applications
Oxazole-Based Anticancer Agents
Oxazole compounds show diverse interactions with various enzymes and receptors, making them significant targets in anticancer research and drug discovery. Their structural and chemical diversity aids in the discovery of new drugs (Chiacchio et al., 2020).
Antibacterial Activity of Oxazole Derivatives
Certain oxazole derivatives, especially those with specific substitutions, have shown promising antibacterial activities, offering potential in developing new antibacterial agents (Reck et al., 2005).
Biological Activities of Oxazole Derivatives
Oxazoles and their derivatives display a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Zhang, Zhao, & Zhou, 2018).
Trypanocidal Activity of Oxazole Compounds
Certain oxazole derivatives have shown significant activity against Trypanosoma congolense, suggesting their potential use in treating diseases like African trypanosomosis (Banzragchgarav et al., 2016).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “2-(3-Methylvaleryl)oxazole” was not found, oxazole compounds are generally considered hazardous. They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .
Orientations Futures
Oxazole-based molecules, including “2-(3-Methylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions to drug discovery and synthesis .
Propriétés
IUPAC Name |
3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDXGFCXBZJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642059 |
Source


|
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylvaleryl)oxazole | |
CAS RN |
898759-26-7 |
Source


|
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)